molecular formula C13H18N4O3 B12905862 Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- CAS No. 61450-78-0

Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-

Cat. No.: B12905862
CAS No.: 61450-78-0
M. Wt: 278.31 g/mol
InChI Key: KBIMEIUJCLWMLY-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- (hereafter referred to as the target compound) is a bis-ethanol derivative featuring a central 1,2,4-triazole ring substituted with a 4-methoxyphenyl group at the 5-position. The compound’s structure includes two ethanol moieties linked via imino groups to the triazole core, creating a symmetrical arrangement.

The 4-methoxyphenyl substituent introduces electron-donating properties, which may enhance solubility in polar solvents and influence reactivity in further derivatization.

Properties

CAS No.

61450-78-0

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

2-[2-hydroxyethyl-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]amino]ethanol

InChI

InChI=1S/C13H18N4O3/c1-20-11-4-2-10(3-5-11)12-14-13(16-15-12)17(6-8-18)7-9-19/h2-5,18-19H,6-9H2,1H3,(H,14,15,16)

InChI Key

KBIMEIUJCLWMLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the reaction of the triazole derivative with diethanolamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- has demonstrated various biological activities that make it a candidate for pharmaceutical development:

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit antifungal activity. The specific compound has shown efficacy against several fungal strains, suggesting its potential use as an antifungal agent in agriculture or medicine .

Antitumor Activity

The triazole derivatives are often explored for their anticancer properties. Studies have reported that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antioxidant Activity

The presence of methoxy groups in the phenyl ring contributes to the antioxidant properties of the compound. Antioxidants play a crucial role in preventing oxidative stress-related diseases .

Agricultural Use

Due to its antifungal properties, Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- can be utilized in crop protection formulations to combat fungal infections in plants.

Pharmaceutical Development

The compound's potential as an antifungal and antitumor agent positions it as a candidate for drug development. Further studies are necessary to explore its mechanisms of action and therapeutic efficacy.

Case Studies

StudyFocusFindings
Synthesis and CharacterizationDeveloped a synthetic route for Ethanol derivative with characterization via NMR spectroscopy.
Biological ActivityDemonstrated significant antifungal activity against specific strains.
Antitumor PropertiesReported inhibition of cancer cell growth in vitro.

Mechanism of Action

The mechanism of action of 2,2’-((5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the ethanol groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader family of bis-ethanol imino-triazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Triazole Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound 5-(4-Methoxyphenyl) C₁₃H₁₇N₅O₃ (estimated) ~303.3 Triazole, imino, methoxy Ligands, drug intermediates
Ethanol, 2,2'-[[4-[(5-Nitro-2-thiazolyl)azo]phenyl]imino]bis- 5-Nitrothiazole C₁₃H₁₅N₅O₄S 337.35 Azo, nitro, thiazole Dyes, sensors
Ethanol,2,2'-[[3-Methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- 3-Phenylthiadiazole C₁₉H₂₁N₇O₂S 443.49 Thiadiazole, azo, methyl Agrochemicals, coordination
2,3-bis({[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline 5-Trifluoromethyl C₁₆H₁₀F₆N₈S₂ 540.42 Trifluoromethyl, quinoxaline Antimicrobial agents

Key Observations :

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound is electron-donating, enhancing electron density on the triazole ring. This contrasts with electron-withdrawing groups like nitro () or trifluoromethyl (), which reduce electron density and may alter reactivity in electrophilic substitutions .
  • Thiadiazole and thiazole substituents (Evidences 4, 5) introduce heteroatoms that enhance coordination capabilities, making such compounds suitable for metal-ion binding .

Physicochemical Properties :

  • The target compound’s methoxy group likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to hydrophobic substituents like trifluoromethyl or phenylthiadiazole .
  • Compounds with azo groups (Evidences 4, 5) exhibit strong absorbance in the visible spectrum, making them candidates for dye or sensor applications .

Similar protocols may apply, with variations in substituent-specific reagents .

Applications: The target compound’s imino-bis-ethanol structure suggests utility as a ligand for transition metals (e.g., Ru²⁺, Os²⁺), analogous to triazole-pyridyl ligands in . Nitro and thiadiazole derivatives (Evidences 4, 5) are often explored for antimicrobial or agrochemical uses due to their electrophilic reactivity .

Research Findings and Implications

  • Coordination Chemistry: The target compound’s triazole-imino backbone may act as a polydentate ligand, similar to H2L1 and H2L2 in , which form stable complexes with transition metals . The methoxy group could modulate binding strength compared to pyridyl or thiazole substituents.
  • The methoxy group’s polarity may enhance membrane permeability in drug design .
  • Material Science : Azo-containing analogues () are used in optoelectronics; the target compound’s lack of azo groups may limit such applications but could favor stability in biological environments .

Biological Activity

Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- is a triazole derivative that has garnered attention due to its potential biological activities. The compound features a triazole ring and a methoxyphenyl group, which are significant for its pharmacological properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.

Synthesis

The synthesis of Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate undergoes cyclization to form the triazole ring. The final product is obtained by reacting the triazole derivative with diethanolamine under controlled conditions .

Anticancer Activity

Numerous studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHCT116 (Colon)4.363
Compound BA431 (Skin)<10
Ethanol derivativeVariousTBD

The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

Triazole compounds have also been explored for their antimicrobial properties. Investigations into related compounds have revealed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of functional groups like methoxy enhances their activity by improving solubility and binding affinity to microbial targets .

Anticonvulsant Activity

Research indicates that some triazole derivatives possess anticonvulsant properties. For example, certain analogues have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can significantly impact anticonvulsant effectiveness .

The biological activity of Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis- can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in DNA synthesis or repair.
  • Receptor Modulation : The compound may modulate receptor activity related to neurotransmission or cell signaling.
  • Solubility and Bioavailability : The ethanol groups enhance solubility in biological fluids, improving bioavailability and therapeutic efficacy .

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of similar triazole derivatives on human cancer cell lines. Results showed a significant reduction in cell viability with IC50 values indicating potent activity against HCT116 cells.
  • Animal Models : In vivo studies demonstrated that triazole derivatives could effectively reduce seizure frequency in rodent models when administered at specific dosages.

Q & A

Basic: How can researchers optimize the synthesis of this compound using reflux methods?

Answer:
The synthesis involves reacting a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst . Key parameters to optimize include:

  • Solvent purity : Absolute ethanol minimizes side reactions.
  • Catalyst ratio : 5 drops of glacial acetic acid per 0.001 mol of reactants.
  • Reflux duration : Typically 4 hours, but prolonged reflux may improve yield.
  • Post-reaction purification : Vacuum evaporation and filtration to isolate the solid product.
    Validate purity via melting point analysis and HPLC.

Basic: What spectroscopic and computational tools are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm the imino linkage and methoxyphenyl group.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch in triazole at ~3200 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated exact mass 256.10598 g/mol) .
  • Computational Tools : Use PubChem-derived InChIKey or SMILES strings for quantum mechanical simulations (e.g., DFT for electronic properties) .

Advanced: How can statistical Design of Experiments (DoE) improve synthesis efficiency?

Answer:
Apply factorial design to minimize trial-and-error:

  • Variables : Temperature, catalyst concentration, reflux time.
  • Response Metrics : Yield, purity, reaction time.
  • Example : A 23^3 factorial design (8 experiments) identifies interactions between variables . Post-analysis via ANOVA determines significance (e.g., acetic acid concentration impacts yield more than time). Tools like Minitab or JMP streamline this process .

Advanced: How can computational reaction path searches enhance experimental validation?

Answer:

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to map reaction pathways (e.g., transition states in triazole formation) .
  • Feedback Loops : Integrate experimental data (e.g., optimized reflux conditions) into computational models to refine predictions. ICReDD’s approach demonstrates a 40% reduction in development time via iterative computational-experimental cycles .
  • Machine Learning : Train models on PubChem datasets to predict optimal solvent systems .

Advanced: How should researchers address contradictory data in bioactivity studies?

Answer:

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Control Groups : Use triazole derivatives without the methoxyphenyl group to isolate structural contributions.
  • Reproducibility : Validate assays across cell lines (e.g., HEK293 vs. HepG2) and replicate in ≥3 independent experiments .

Methodological: What strategies determine hydrogen bonding and molecular polarity?

Answer:

  • Hydrogen Bond Donors/Acceptors : Calculate using software (e.g., MarvinSketch) based on structural data (2 donors, 6 acceptors) .
  • X-ray Crystallography : Resolve crystal packing to visualize H-bond networks.
  • DFT Simulations : Compute electrostatic potential maps to predict polar regions (e.g., methoxy group’s electron-donating effect) .

Application: How to design derivatives for enhanced antimicrobial activity?

Answer:

  • Substituent Modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter electron density .
  • Bioisosteric Replacement : Substitute triazole with oxadiazole to improve metabolic stability .
  • ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP <3 for solubility) .

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